(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine
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Overview
Description
(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a synthetic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry due to their diverse biological activities . This compound, characterized by the presence of fluorine and trifluoromethoxy groups, exhibits unique chemical properties that make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine typically involves multiple steps, starting with the preparation of the chromanone core. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in polyphosphoric acid at 75–80ºC . Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromanone core to chromanol derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products
The major products formed from these reactions include various substituted chromanones, chromanols, and other functionalized derivatives that can be further utilized in medicinal chemistry.
Scientific Research Applications
(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethoxy groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the fluorine and trifluoromethoxy groups, resulting in different biological activities.
Flavanone: Similar structure but with a different substitution pattern on the aromatic ring.
Isoflavone: Contains a different core structure with distinct biological properties.
Uniqueness
(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine and trifluoromethoxy groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9F4NO2 |
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Molecular Weight |
251.18 g/mol |
IUPAC Name |
(4S)-7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2/t7-/m0/s1 |
InChI Key |
SYJHOAKWAOPFED-ZETCQYMHSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@H]1N)OC(F)(F)F)F |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F |
Origin of Product |
United States |
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